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molecular formula C6H5Cl2NO B1600075 O-(3,5-dichlorophenyl)hydroxylamine CAS No. 99907-90-1

O-(3,5-dichlorophenyl)hydroxylamine

Cat. No. B1600075
M. Wt: 178.01 g/mol
InChI Key: PCSYDOORDVYWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712281

Procedure details

Sodium hydride (50% in mineral oil), 4.0 grams (0.084 mole), is placed in a reaction vessel and washed with three portions of hexane. The sodium hydride is then stirred with 30 mL of N,N-dimethylformamide, and a solution of 13.7 grams (0.084 mole) of 3,5-dichlorophenol in 45 mL of N,N-dimethylformamide is added dropwise. Upon completion of addition, the reaction mixture is warmed to 70°-90° C. where it is stirred for about 45 minutes. After this time the reaction mixture is cooled to about 2° C., and 13.4 grams (0.068 mole) of O-(2,4-dinitrophenyl)hydroxylamine [prepared by the method of T. Sheradsky et al., Tetrahedron, 28, 3833 (1972)] is added in one portion. Upon completion of addition, the reaction mixture is stirred at about 2° C. for 10 minutes. The cooling medium is then removed, and the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 3.5 hours. After this time the reaction mixture is poured into about 1000 mL of ice-water. The resultant precipitate is collected by filtration and washed with water. The solid is dried and then is dissolved in ethyl acetate. The solution is then washed, in turn, with one 60 mL portion of aqueous 5% sodium hydroxide, one 150 mL portion of water, one 60 mL portion of aqueous 5% sodium hydroxide, two 300 mL portions of water, and one 100 mL portion of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding O-(3,5-dichlorophenyl)hydroxylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([Cl:10])[CH:9]=1.[N+:12](C1C=C([N+]([O-])=O)C=CC=1ON)([O-])=O>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[C:6]([O:11][NH2:12])[CH:7]=[C:8]([Cl:10])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
13.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])ON

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The sodium hydride is then stirred with 30 mL of N,N-dimethylformamide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with three portions of hexane
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed to 70°-90° C. where it
STIRRING
Type
STIRRING
Details
is stirred for about 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
Sheradsky et al., Tetrahedron, 28, 3833 (1972)] is added in one portion
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at about 2° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The cooling medium is then removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
STIRRING
Type
STIRRING
Details
is stirred for about 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
After this time the reaction mixture is poured into about 1000 mL of ice-water
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is dried
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution is then washed, in turn, with one 60 mL portion of aqueous 5% sodium hydroxide, one 150 mL portion of water, one 60 mL portion of aqueous 5% sodium hydroxide, two 300 mL portions of water, and one 100 mL portion of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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